molecular formula C22H18N2O2 B11108475 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11108475
M. Wt: 342.4 g/mol
InChI Key: HISNNKJTWUXPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-carbaldehyde with 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it useful in catalysis and material science. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H18N2O2/c1-14-7-8-16(11-15(14)2)22-24-19-12-18(9-10-21(19)26-22)23-13-17-5-3-4-6-20(17)25/h3-13,25H,1-2H3

InChI Key

HISNNKJTWUXPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.